

# Z-DEVD-R110: A Technical Guide to Caspase Substrate Specificity and Application

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## Compound of Interest

Compound Name: Z-DEVD-R110

Cat. No.: B6303092

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This technical guide provides an in-depth overview of the fluorogenic caspase substrate, **Z-DEVD-R110**, detailing its specificity, application in experimental settings, and the core signaling pathways it helps to elucidate.

## Introduction

**Z-DEVD-R110**, also known as (Z-Asp-Glu-Val-Asp)<sub>2</sub>-Rhodamine 110, is a highly sensitive fluorogenic substrate primarily used for the detection of caspase-3 and caspase-7 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate process of apoptosis or programmed cell death. The DEVD tetrapeptide sequence represents a consensus cleavage site for effector caspases, particularly caspase-3 and caspase-7.

The substrate itself is a non-fluorescent bisamide derivative of rhodamine 110 (R110). In the presence of active caspases that recognize the DEVD sequence, the substrate undergoes a two-step enzymatic cleavage. This process first yields a fluorescent monoamide intermediate, followed by the release of the highly fluorescent R110 molecule. The resulting fluorescence, typically measured at an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm, is directly proportional to the caspase activity in the sample. While **Z-DEVD-R110** is a premier substrate for caspase-3 and -7, it is important to note that other caspases, such as -6, -8, and -10, may also exhibit some level of activity towards this substrate, a crucial consideration in the interpretation of experimental results.<sup>[1]</sup>

## Data Presentation: Substrate Specificity

The enzymatic efficiency of caspases on the **Z-DEVD-R110** substrate is determined by its kinetic parameters, primarily the Michaelis constant ( $K_m$ ) and the catalytic rate constant ( $k_{cat}$ ). A lower  $K_m$  value indicates a higher affinity of the enzyme for the substrate, while a higher  $k_{cat}$  signifies a faster turnover rate. The following table summarizes the available quantitative data for the interaction of various caspases with rhodamine 110-based substrates.

Caspase	Substrate	$K_m$ ( $\mu M$ )	$k_{cat}$ ( $s^{-1}$ )	$k_{cat}/K_m$ ( $M^{-1}s^{-1}$ )
Caspase-3	(DEVD) <sub>2</sub> R110	8	0.15	18,750
Caspase-7	(DEVD) <sub>2</sub> R110	5	0.15	30,000

Note: Data on the kinetic parameters of **Z-DEVD-R110** with other caspases is limited in publicly available literature. The DEVD sequence is recognized as the optimal cleavage motif for caspases-3 and -7.

## Experimental Protocols: Caspase Activity Assay

This section provides a detailed methodology for a typical caspase-3/7 activity assay using **Z-DEVD-R110** in a microplate format.

### Materials

- **Z-DEVD-R110** substrate
- Dimethyl sulfoxide (DMSO)
- Cell lysis buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)
- Assay buffer (compatible with the lysis buffer)
- Recombinant active caspase-3 or -7 (for positive control)
- Caspase inhibitor (e.g., Ac-DEVD-CHO) (for negative control)

- 96-well black microplate, suitable for fluorescence measurements
- Fluorescence microplate reader with excitation/emission filters for ~496 nm/520 nm

## Methodology

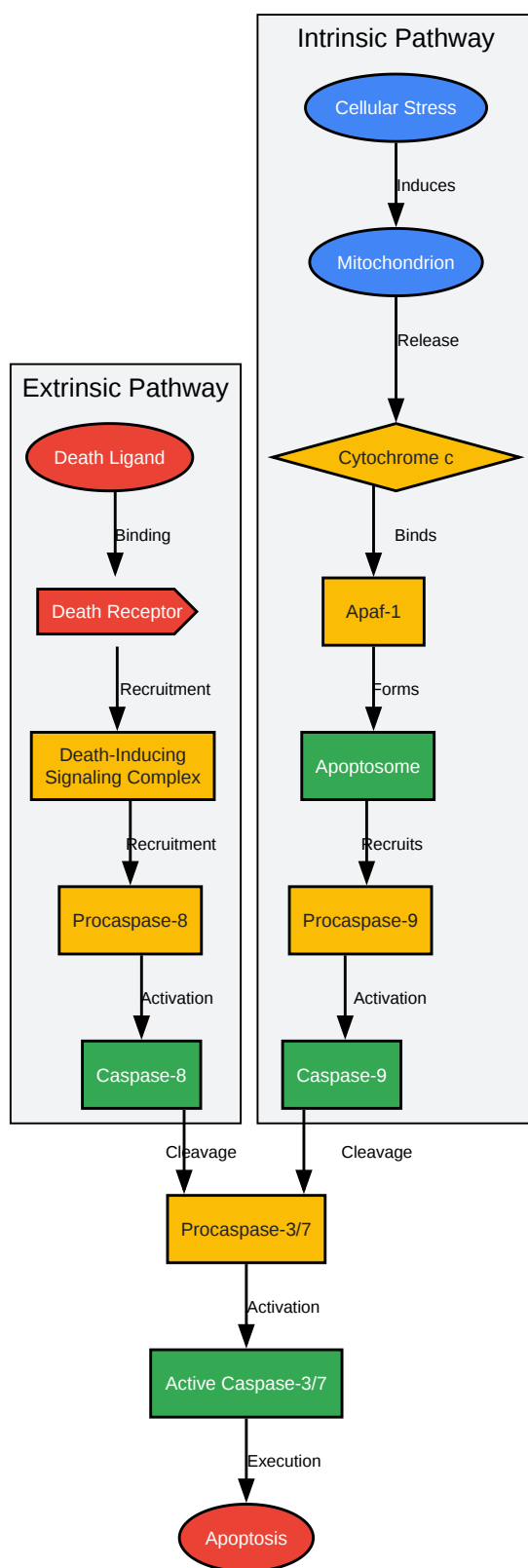
- Reagent Preparation:
  - Prepare a stock solution of **Z-DEVD-R110** in DMSO.
  - Prepare working solutions of cell lysis buffer and assay buffer.
  - Reconstitute recombinant caspases and inhibitors according to the manufacturer's instructions.
- Sample Preparation (Cell Lysates):
  - Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.
  - Harvest cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.
  - Centrifuge the lysate to pellet cellular debris. The supernatant contains the active caspases.
  - Determine the protein concentration of the lysate for normalization.
- Assay Procedure:
  - In the 96-well plate, add your cell lysate samples.
  - Include a positive control (recombinant active caspase) and a negative control (lysate pre-incubated with a caspase inhibitor). Also, include a reagent blank containing only lysis buffer.
  - Prepare the reaction mix by diluting the **Z-DEVD-R110** stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

- Initiate the reaction by adding the **Z-DEVD-R110** reaction mix to all wells.
- Incubate the plate at room temperature, protected from light.
- Data Acquisition and Analysis:
  - Measure the fluorescence intensity at regular intervals (kinetic assay) or at a fixed endpoint using a fluorescence microplate reader (Ex/Em ~496/520 nm).
  - Subtract the background fluorescence (from the reagent blank) from all readings.
  - Plot the fluorescence intensity against time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.
  - Normalize the activity to the protein concentration of the cell lysate.

## Mandatory Visualization

### Signaling Pathways

The activation of effector caspases like caspase-3 and -7 is a convergence point for two primary apoptotic signaling pathways: the intrinsic and extrinsic pathways.

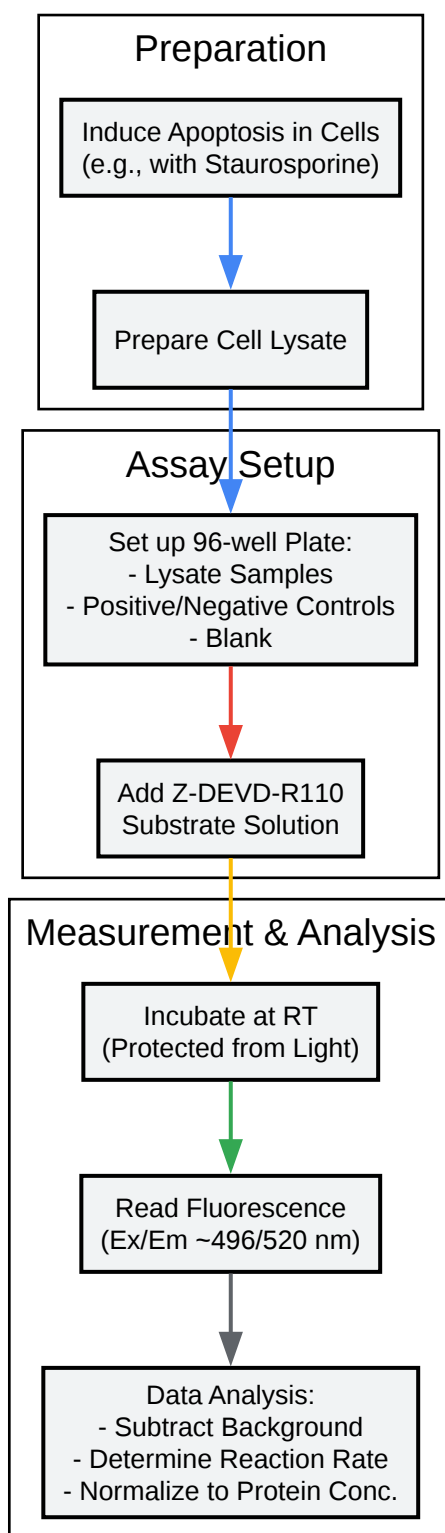


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Caption: Intrinsic and extrinsic pathways leading to caspase-3/7 activation.

## Experimental Workflow

The following diagram illustrates the logical flow of a caspase activity assay using **Z-DEVD-R110**.



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Caption: Workflow for a fluorometric caspase-3/7 activity assay.

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## References

- 1. genecopoeia.com [genecopoeia.com]
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